

Application Notes and Protocols: Tin Chromate as a Pigment in Ceramics and Glasses

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Compound of Interest

Compound Name: Tin chromate

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Introduction

Tin chromate and, more commonly, the combination of tin oxide and chromium oxide, are utilized as pigments in the fields of ceramics and glass to produce a range of colors from pink and red to violet. The resulting color is highly dependent on the chemical environment of the glaze or glass matrix, firing conditions, and the specific ratios of the constituent components. This document provides detailed application notes and experimental protocols for the use of tin-based chrome pigments in both ceramic glazes and glass formulations.

Chemical Properties

Stannic chromate, with the chemical formula $\text{Sn}(\text{CrO}_4)_2$, is a brown crystalline material that is slightly soluble in water.^[1] In ceramic applications, the color is not typically derived from pre-synthesized **tin chromate** but rather from the in-situ formation of a chrome-tin pink pigment, often a chromium-doped calcium-tin-silicate (sphene structure, CaSnSiO_5).^{[2][3]} This pigment is known for its stability at high temperatures.^[4]

Safety and Handling

Warning: **Tin chromate** and its constituent compounds, particularly chromium compounds, are toxic and may be carcinogenic.^{[1][5][6]} Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn at all times when handling

these materials in powdered form to avoid inhalation and skin contact.[7][8] Work in a well-ventilated area and follow all local regulations for the disposal of hazardous waste.[5]

Application in Ceramics

The use of a chrome-tin combination in ceramic glazes can produce a spectrum of pink, red, and burgundy hues, most reliably in an oxidation firing environment.[9][10] The development of these colors is highly sensitive to the glaze chemistry.

Key Factors for Color Development in Ceramic Glazes:

- **High Calcium Content:** A high concentration of calcium oxide (CaO), typically between 10-15% or 0.7-0.9 moles in the unity formula, is crucial for the formation of the chrome-tin pink pigment.[9][11]
- **Absence of Zinc:** Zinc oxide (ZnO) in the glaze formulation will prevent the formation of pink and red colors, often resulting in brown hues.[9][11]
- **Low Alumina and Magnesium:** Alumina (Al₂O₃) and magnesium oxide (MgO) levels should be kept low, as they can inhibit color development.[9][11]
- **Tin to Chrome Ratio:** The ratio of tin oxide (SnO₂) to chromium oxide (Cr₂O₃) is critical. Small amounts of chromium oxide (0.1-0.5%) are used in conjunction with a higher percentage of tin oxide (3.5-9.0%).[9][10]
- **Application Thickness:** A thicker glaze application is generally preferred, as thin applications may result in a gray color.[9][12]

Quantitative Data for Ceramic Glaze Formulations

Glaze Name	Firing Temperature	Tin Oxide (SnO ₂) (%)	Chromium Oxide (Cr ₂ O ₃) (%)	Key Fluxes	Notes
Chrome Tin Red (Cone 6)	Cone 6 (approx. 1222°C)	5.00	0.20	Whiting (21.00g), Gerstley Borate (8.00g), Ferro Frit 3134 (9.00g)	Also known as Raspberry Red or Burgundy Red. [13]
Chrome Tin Red/Pink (Cone 6, Glossy)	Cone 6 (approx. 1222°C)	5.00	0.20	Gerstley Borate (21.00g), Whiting (20.00g)	A reliable glossy pink/red glaze. [13]
Chrome-Tin Red	Cone 6 (approx. 1222°C)	6.00	0.10	Lithium Carbonate (6.00), Whiting (24.00), Calcium Borate Frit (6.00)	Published in "Red and Orange Glazes" by Linda Bloomfield. [14]

Experimental Protocols for Ceramic Glazes

Protocol 1: Preparation of a Chrome-Tin Red Glaze (Cone 6)

This protocol is based on a reliable recipe for a chrome-tin red glaze.[\[13\]](#)

Materials:

- Whiting (Calcium Carbonate): 21.00g
- Gerstley Borate (Colemanite substitute): 8.00g

- Edgar Plastic Kaolin (EPK): 9.00g
- Talc: 4.00g
- Custer Feldspar: 31.00g
- Ferro Frit 3134: 9.00g
- Silica: 18.00g
- Tin Oxide: 5.00g
- Chromium Oxide: 0.20g
- Distilled Water

Procedure:

- Weighing: Accurately weigh all dry ingredients using a calibrated digital scale.
- Mixing: Combine all dry ingredients in a container.
- Sieving: Add water to the dry ingredients and mix thoroughly. Pass the mixture through a fine-mesh sieve (e.g., 80-100 mesh) at least twice to ensure homogeneity and break up any agglomerates of tin oxide.
- Viscosity Adjustment: Adjust the water content to achieve the desired specific gravity for dipping, brushing, or spraying.
- Application: Apply the glaze to a bisque-fired ceramic piece. Aim for a thick, even coating.
- Firing: Fire the glazed piece in an electric kiln to Cone 6 in an oxidation atmosphere. A hold at the peak temperature for 10-20 minutes can improve glaze maturity. A slow cool down, including a hold around 900°C on the way down, can also be beneficial.[\[13\]](#)

Protocol 2: Solid-State Synthesis of Chrome-Tin Pink Pigment

This protocol describes the synthesis of a chrome-tin pink pigment with a sphene (CaSnSiO_5) structure.

Materials:

- Calcium Carbonate (CaCO_3)
- Tin (IV) Oxide (SnO_2)
- Silicon Dioxide (SiO_2)
- Chromium (III) Oxide (Cr_2O_3)
- Mineralizer (e.g., Boric Acid, H_3BO_3) (optional)

Procedure:

- **Milling:** Stoichiometrically weigh the raw materials and ball mill them together to ensure intimate mixing and reduce particle size.
- **Calcination:** Place the mixed powder in a high-temperature crucible and calcine in a furnace at a temperature between 1200°C and 1500°C .[\[10\]](#) The optimal temperature will depend on the specific composition and desired color.
- **Washing:** After calcination, the resulting pigment may be washed to remove any unreacted materials.
- **Grinding:** The final pigment is then ground to a fine powder suitable for addition to a glaze base.

Experimental Workflow for Ceramic Glaze Preparation



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Caption: Workflow for preparing and firing a chrome-tin ceramic glaze.

Application in Glass

The use of tin and chromium compounds in glass can produce a range of colors, though the mechanisms can be more varied than in ceramics.

Color Mechanisms in Glass:

- **Ionic Coloring:** Transition metal ions, including chromium, can be dissolved in the glass melt to produce color.[15]
- **Colloidal Coloring:** The formation of nano-sized colloidal particles can scatter light and produce color. For example, "Purple of Cassius" is a purple pigment formed by the reaction of gold salts with tin(II) chloride.[16]
- **Opaque Glass:** Tin oxide is a well-known opacifier in glass, producing a white, milky appearance (milk glass).[16][17]
- **Surface Coloring:** A method exists where the surface of hot glass is treated with molten tin to create a reducing environment, which then allows for the migration of metal ions (from salts of copper, gold, or silver) into the glass to create color.[18]

Quantitative Data for Glass Colorants

Colorant Combination	Resulting Color	Glass Type	Notes
Chromium Oxide (Cr ₂ O ₃)	Dark Green / Black	Soda-lime	A very powerful colorizing agent. [16]
Chromium Oxide + Tin Oxide + Arsenic	Emerald Green	Soda-lime	The tin and arsenic modify the chrome green to a more emerald hue. [9] [16]
Tin Oxide	Opaque White (Milk Glass)	Soda-lime	Tin oxide acts as an opacifier. [16] [17]
Gold Salts + Tin(II) Chloride	Ruby Red / Purple	Lead Glass	Forms "Purple of Cassius," a colloidal colorant. [16]

Experimental Protocols for Glass

Protocol 3: General Method for Introducing Colorants into a Glass Melt

This protocol provides a general outline for incorporating tin and chromium compounds into a glass batch.

Materials:

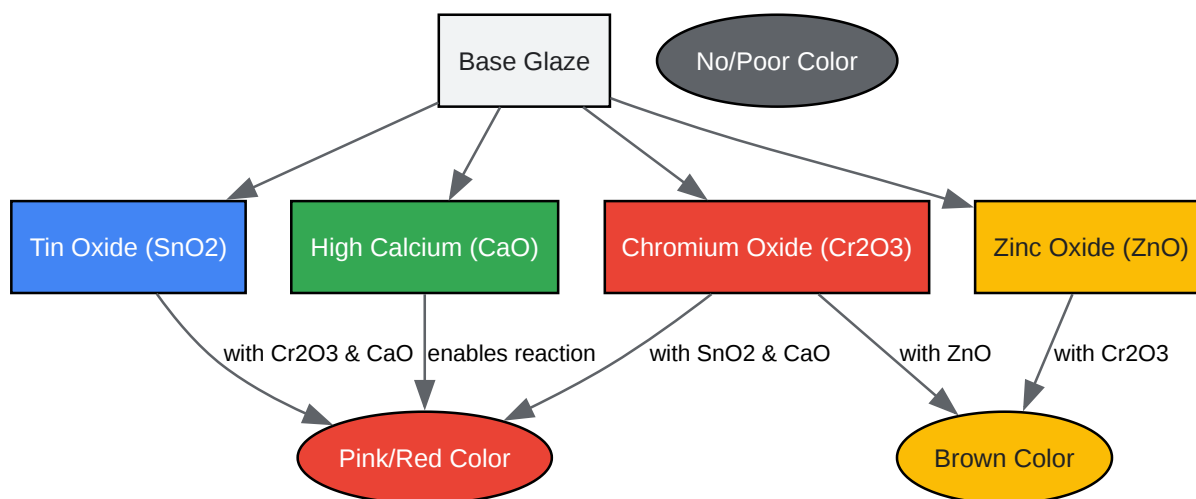
- Base glass formers (e.g., silica sand, soda ash, limestone)
- Tin (IV) Oxide (SnO₂)
- Chromium (III) Oxide (Cr₂O₃)
- High-temperature crucible

Procedure:

- Batch Calculation: Calculate the required amounts of base glass materials and colorants. The colorant amount is typically a small percentage of the total batch weight.

- **Mixing:** Thoroughly mix the dry batch materials to ensure a homogeneous distribution of the colorants.
- **Melting:** Place the batch in a crucible and heat in a glass furnace to the melting temperature of the base glass (e.g., $\sim 1500^{\circ}\text{C}$ for soda-lime glass).
- **Fining:** Once molten, the glass is fined to remove bubbles.
- **Forming and Annealing:** The molten glass is then formed into the desired shape and annealed (slowly cooled) to relieve internal stresses.

Logical Relationship of Components in Chrome-Tin Glazes



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Caption: Influence of key oxides on the final color of chrome-tin glazes.

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